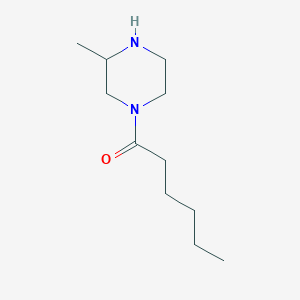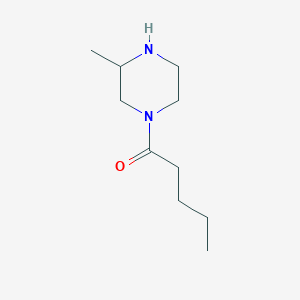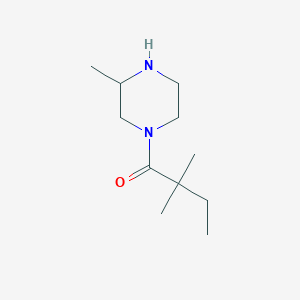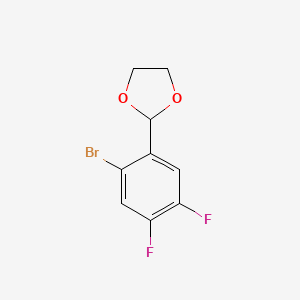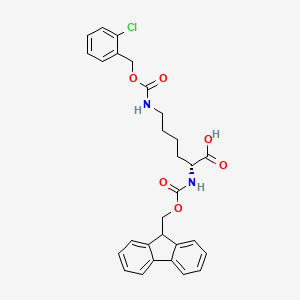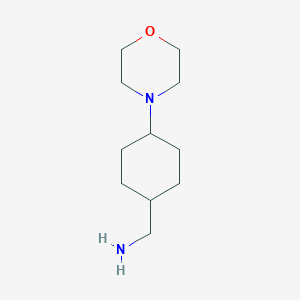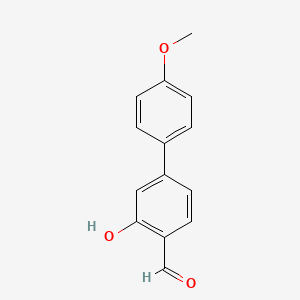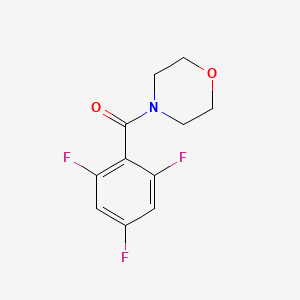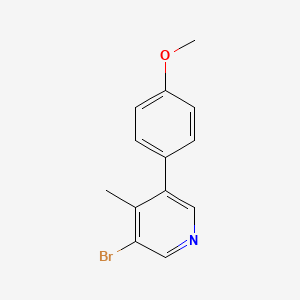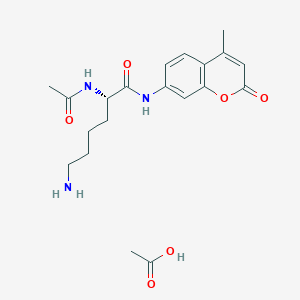
tert-Butyl 2-(4-methoxycarbonylphenyl)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl 2-(4-methoxycarbonylphenyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 164919-13-5 . It has a molecular weight of 277.36 . The compound is typically a white to yellow solid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution .Molecular Structure Analysis
The InChI code for the compound is 1S/C16H23NO3/c1-16(2,3)20-15(18)17-11-5-6-14(17)12-7-9-13(19-4)10-8-12/h7-10,14H,5-6,11H2,1-4H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a white to yellow solid . Its molecular weight is 277.36 .Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
The compound has demonstrated moderate antibacterial and antifungal properties . Researchers have explored its potential as an agent against microbial infections. Further investigations into its mechanism of action and specific targets are warranted.
Anticancer Potential
Studies suggest that derivatives containing piperazine rings, like this compound, exhibit anticancer activity . Their conformational flexibility and interactions with macromolecules make them promising candidates for cancer therapy. Researchers could explore its effects on specific cancer cell lines and pathways.
Antiparasitic Applications
Given its diverse biological activities, including antiparasitic effects , this compound might be relevant in combating parasitic diseases. Investigating its efficacy against specific parasites (e.g., protozoans or helminths) could provide valuable insights.
Antihistamine Properties
Although not extensively studied, compounds with piperazine moieties have been associated with antihistamine effects . Researchers could explore its potential in managing allergic reactions and related conditions.
Antidepressive Activity
The piperazine ring’s modifiability and favorable physicochemical properties make it an interesting scaffold for drug discovery . Investigating its impact on neurotransmitter systems and mood regulation could reveal antidepressive properties.
Synthetic Building Block
Beyond biological activities, tert-butyl 2-(4-methoxycarbonylphenyl)pyrrolidine-1-carboxylate serves as a versatile intermediate in organic synthesis . Researchers can utilize it to construct novel compounds, such as amides, sulphonamides, and Mannich bases.
Orientations Futures
The future directions for this compound could involve further exploration of its potential biological activities, given the diverse activities observed for compounds containing piperazine rings . Additionally, its use as an intermediate in the synthesis of other novel organic compounds could be further explored .
Propriétés
IUPAC Name |
tert-butyl 2-(4-methoxycarbonylphenyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-11-5-6-14(18)12-7-9-13(10-8-12)15(19)21-4/h7-10,14H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAPYPPGIDQQPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(4-methoxycarbonylphenyl)pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



